molecular formula C17H11N5S B2693050 2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile CAS No. 443676-39-9

2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile

Cat. No. B2693050
CAS RN: 443676-39-9
M. Wt: 317.37
InChI Key: ZHKUOJKGCAJXOG-UHFFFAOYSA-N
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Description

“2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of triazoloquinazolines involves a fused triazole and quinazoline ring . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazolines include aromatic nucleophilic substitution and thiolation of oxo derivatives .

Scientific Research Applications

Synthesis and Binding Activities

Research has highlighted the synthesis and evaluation of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including the compound 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, which exhibited a high affinity for the benzodiazepine receptor. This compound and its analogues were prepared to assess the impact of the 2-substituent and ring substitution on activity, showing potential as benzodiazepine antagonists in rat models (J. Francis et al., 1991).

Anticancer Potential

A study on newly synthesized derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines tested for anticancer activity identified compounds with selective influence on ovarian cancer cells and lung cancer cells, highlighting the anticancer potential of triazole and quinazoline scaffolds (N. Pokhodylo et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety demonstrated potent activity against various microbes, suggesting the effectiveness of these derivatives as antimicrobial agents (Swagatika Ghosh et al., 2015).

Synthesis and Reactivity

A paper reported the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, showcasing the chemical versatility of these compounds for further derivative development and potential applications in various fields (R. Al-Salahi, 2010).

Antitumor Activity

Another study synthesized and characterized 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showing significant antitumor activity against human hepatoma and melanoma cells. This research underscores the therapeutic potential of triazoloquinazoline derivatives in cancer treatment (Zhixu Zhou et al., 2021).

Future Directions

Triazoloquinazolines, such as “2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile”, have potential for further optimization and development into new antitubercular and anti-HIV agents . Their synthesis methods can also be improved for more eco-friendly protocols .

properties

IUPAC Name

2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5S/c18-10-11-23-17-19-14-9-5-4-8-13(14)16-20-15(21-22(16)17)12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKUOJKGCAJXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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